molecular formula C27H31N5O2 B2746155 4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine CAS No. 1115922-95-6

4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine

Cat. No.: B2746155
CAS No.: 1115922-95-6
M. Wt: 457.578
InChI Key: QWOAYEJSQHNCDG-UHFFFAOYSA-N
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Description

4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group at position 6 and a piperidinyl-piperazine-carbonyl moiety at position 2. The piperazine ring is further substituted with a 3-methylphenyl group, contributing to its unique electronic and steric profile. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and CNS disorders .

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-21-6-5-7-23(18-21)30-14-16-32(17-15-30)27(33)22-10-12-31(13-11-22)25-19-26(29-20-28-25)34-24-8-3-2-4-9-24/h2-9,18-20,22H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAYEJSQHNCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine, identified by its CAS number 1115922-95-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H31N5O
  • Molecular Weight : 457.6 g/mol
  • SMILES Notation : Cc1cccc(c1)N1CCN(CC1)C(=O)c1ncn(c1)c1ncnc(c1)N1CCCCC1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act on the central nervous system (CNS) by modulating serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for 5-HT1A receptors, influencing neurotransmitter release and neuronal excitability .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit adenylate cyclase activity, leading to altered cyclic AMP levels in neuronal tissues .

Biological Activity

Recent studies have explored the antitumor and neuropharmacological activities of this compound.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds can exhibit significant antitumor effects. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines, including leukemia and solid tumors. In one study, a related compound demonstrated an inhibition rate of up to 54.59% against HL-60 leukemia cells at a concentration of 40 μmol/L .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression:

  • Behavioral Studies : Animal models treated with similar piperazine derivatives exhibited reduced anxiety-like behaviors, supporting the hypothesis of their CNS activity .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindingsConcentration
Study AInhibition of HL-60 cell proliferation40 μmol/L
Study BHigh affinity for 5-HT1A receptorsN/A
Study CReduced anxiety-like behavior in miceN/A

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent at Piperazine Pyrimidine Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound: 4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine 3-Methylphenyl Phenoxy C₂₈H₃₀N₆O₂ (estimated) ~494.59 Kinase inhibition, Anticancer
4-(4-Ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine 3-Methylphenyl 4-Ethylphenoxy C₂₉H₃₂N₆O₂ ~504.61 Not specified (structural analog)
4-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine 3-Chlorophenyl Phenoxy C₂₇H₂₇ClN₆O₂ ~511.00 Enhanced receptor affinity (electron-withdrawing group)
4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine 3-Methylphenyl Piperidin-1-yl C₂₄H₂₉N₇O 431.53 Research use (exact activity unspecified)

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